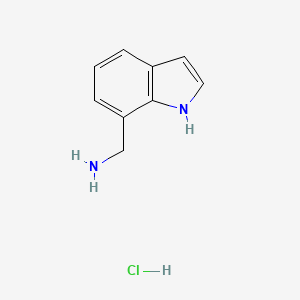
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that involve complex organic structures, often studied for their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of chalcones, pyrazoles, and thiadiazoles, and can involve techniques like the Gewald synthesis technique and Vilsmeier-Haack reaction. For example, Venugopal et al. (2020) described the synthesis of related compounds using intermediate chalcones and characterized them using techniques like FT-IR, 1H-NMR, and Mass spectroscopy (Venugopal, Sundararajan, & Choppala, 2020).
Molecular Structure Analysis
Molecular structure analysis typically involves various spectroscopic methods. Mary et al. (2015) conducted an optimized molecular structure analysis of a similar compound, using vibrational frequencies and vibrational assignments, alongside HOMO and LUMO analysis (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Chemical Reactions and Properties
The compound's reactions and properties can be inferred from studies on similar chemicals. For instance, Aslam et al. (2012) analyzed the chemical reactions and properties of a related molecule, revealing insights into the molecule's stability and reactivity (Aslam, Siddiqui, Ahmad, Hussain, & Parvez, 2012).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined using methods like X-ray diffraction analysis, as performed by Kumarasinghe et al. (2009) on a related compound (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and potential biological activities are often assessed through various chemical analyses and biological assays. For example, Fedotov et al. (2022) studied the synthesis and properties of triazolo-thiadiazoles, highlighting the potential biological activities of these compounds (Fedotov, Hotsulia, & Panasenko, 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Compounds with structural similarities to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored for their antimicrobial and antifungal properties. For example, substituted phenyl methanones, including those with pyrazole and benzoxazole structures, have shown promising antibacterial and antifungal activities. Such compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating significant inhibition of microbial growth (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Anti-inflammatory Properties
Compounds structurally related to this compound have been investigated for their anti-inflammatory activities. For instance, derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and found to exhibit anti-inflammatory effects. Such findings suggest potential therapeutic applications for related compounds in treating inflammation-related conditions (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Antitubercular Potential
Related compounds have also been explored for their potential in treating tuberculosis. A series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have demonstrated potent antitubercular activity. These findings indicate that compounds with similar chemical structures might be effective in combating Mycobacterium tuberculosis (Venugopal, Sundararajan, & Choppala, 2020).
Anticancer Potential
Some compounds structurally similar to this compound have shown anticancer potential. For example, certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been found to exhibit significant anti-tumor activity against hepatocellular carcinoma cell lines. This suggests the possibility of similar compounds being explored for their efficacy against various types of cancers (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2S2/c1-36-24-15-13-23(14-16-24)28-18-26(29-12-7-17-37-29)32-34(28)31(35)21-38-30-20-33(19-22-8-3-2-4-9-22)27-11-6-5-10-25(27)30/h2-17,20,28H,18-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNAQSYASHQTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)
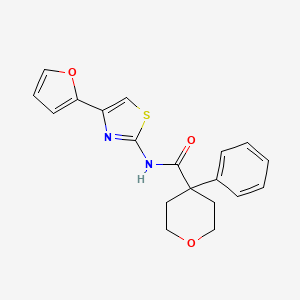
![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)
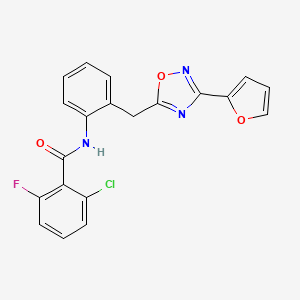
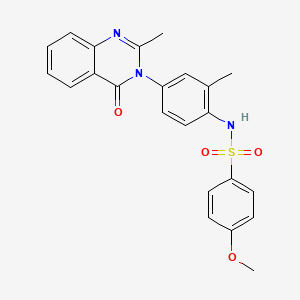
![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)
![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)
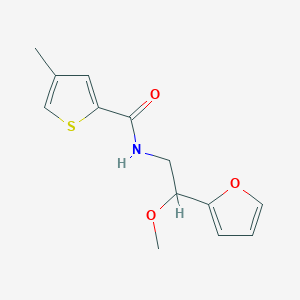

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)
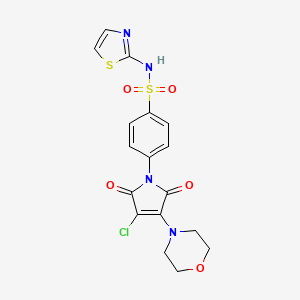
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)
